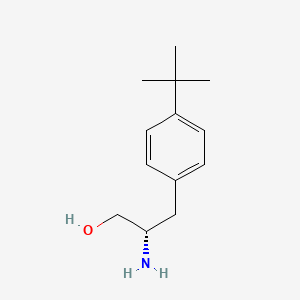
(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol is a chiral amino alcohol with a tert-butyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a chiral amine.
Reductive Amination: The key step involves the reductive amination of 4-tert-butylbenzaldehyde with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(tert-butyl)benzaldehyde or 4-(tert-butyl)acetophenone.
Reduction: Formation of 4-(tert-butyl)phenethylamine.
Substitution: Formation of tosylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in asymmetric catalysis.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in pathways related to neurotransmission, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-Amino-3-phenylpropan-1-ol: Lacks the tert-butyl group, resulting in different reactivity and applications.
2-Amino-3-(4-methylphenyl)propan-1-ol: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with molecular targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-tert-butylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15/h4-7,12,15H,8-9,14H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
YEGLJTBUJZHJCW-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CO)N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


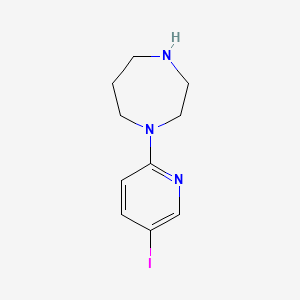
![3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13014679.png)
![(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B13014695.png)
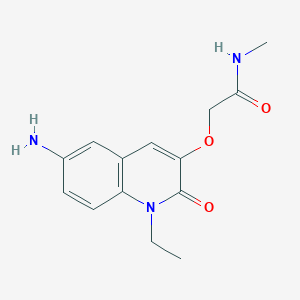


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate](/img/structure/B13014721.png)
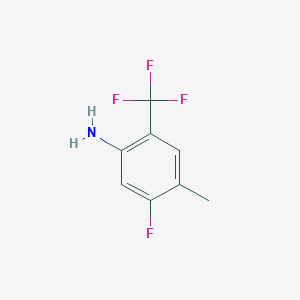
![tert-Butyl8-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13014726.png)
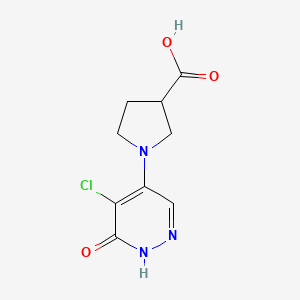
![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)
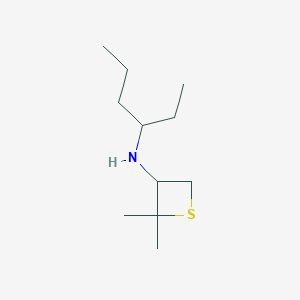

![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
